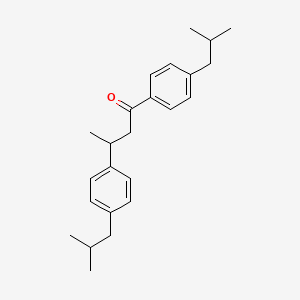
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is a chemical compound with the molecular formula C24H32O and a molecular weight of 336.51 g/mol. It is an impurity in the synthesis of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is also known for its role as a selective cyclooxygenase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced equipment and technologies to optimize yield and purity. The compound is produced as an impurity during the synthesis of racemic Ibuprofen .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its role as a cyclooxygenase inhibitor.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of Ibuprofen.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one involves its role as a selective cyclooxygenase inhibitor. It inhibits the activity of cyclooxygenase enzymes (PGH synthase-1 and PGH synthase-2) with comparable potency. This inhibition leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar cyclooxygenase inhibitory activity.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is unique due to its specific structure and role as an impurity in the synthesis of racemic Ibuprofen. Its selective inhibition of cyclooxygenase enzymes also distinguishes it from other similar compounds.
Biological Activity
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one, also known as an impurity of Ibuprofen, has garnered attention due to its potential biological activities. This compound, with the molecular formula C24H32O and a molecular weight of 336.51 g/mol, is structurally characterized by its two aromatic rings and a butanone moiety. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications.
- Molecular Formula : C24H32O
- Molecular Weight : 336.51 g/mol
- CAS Number : 2143535-25-3
- IUPAC Name : 1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one
The biological activity of this compound is primarily linked to its role as a non-steroidal anti-inflammatory drug (NSAID). It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation in various models by modulating inflammatory cytokines and pathways associated with COX inhibition.
Antioxidant Activity
Antioxidant properties have also been observed in related compounds. The ability to scavenge free radicals may contribute to the overall therapeutic profile of this compound.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 165.5 ± 1.05 |
| ABTS | 29.07 ± 0.07 |
These values indicate a moderate antioxidant capacity, suggesting potential benefits in oxidative stress-related conditions.
Case Studies
- In Vivo Studies : Animal models treated with NSAIDs similar to this compound demonstrated reduced inflammation markers and improved pain relief compared to untreated controls.
- Comparative Analysis : A study comparing various NSAIDs found that those containing similar structural motifs exhibited enhanced pharmacokinetic profiles and lower side effects compared to traditional NSAIDs.
Properties
Molecular Formula |
C24H32O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one |
InChI |
InChI=1S/C24H32O/c1-17(2)14-20-6-10-22(11-7-20)19(5)16-24(25)23-12-8-21(9-13-23)15-18(3)4/h6-13,17-19H,14-16H2,1-5H3 |
InChI Key |
QJBUYPFVSVNYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















